4-(4-Methoxyphenyl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-Methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methoxyphenyl group at the 4-position and a methyl group at the 1-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves a multi-step process. One common method involves the Friedlander condensation of 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with reactive methylenes . This reaction is performed under mild conditions and yields the desired pyrazolopyridine derivatives in excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key steps involve the preparation of the starting materials, followed by the Friedlander condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and environmentally benign solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often require the use of catalysts such as palladium or copper, along with suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolopyridine derivatives .
Scientific Research Applications
4-(4-Methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel fluorescent materials and chemosensors.
Biological Research: It has been investigated for its ability to induce apoptosis in cancer cells and its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways:
Anticancer Activity: This compound inhibits microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and apoptosis of cancer cells.
Antimicrobial Activity: It induces apoptosis in bacterial cells, leading to bacterial cell death and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds also exhibit similar pharmacological properties and are used in similar research applications.
Uniqueness
The uniqueness of 4-(4-methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its specific structural features, such as the methoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H15N3O2/c1-17-14-12(8-15-17)11(7-13(18)16-14)9-3-5-10(19-2)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,16,18) |
InChI Key |
WFZABIVSIRYVJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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